Chemerin-9 (149-157) acetate is a peptide derived from the larger chemerin protein, which plays significant roles in various biological processes, including metabolism and inflammation. This specific peptide sequence is recognized for its ability to activate chemerin receptors, particularly Chemerin1 and Chemerin2, thereby mediating various physiological responses. Chemerin itself is a 143-amino acid protein that undergoes proteolytic cleavage to produce multiple active isoforms, with Chemerin-9 being one of the most studied due to its potent biological activity.
Chemerin-9 is classified as a bioactive peptide. It is synthesized from the precursor protein chemerin, which is predominantly produced in adipose tissue and liver. The peptide sequence corresponds to residues 149 to 157 of the full-length chemerin protein, making it a fragment that retains significant receptor-binding capabilities. The biological activity of chemerin and its derivatives has been linked to various metabolic and cardiovascular conditions, highlighting its relevance in health and disease management .
The synthesis of Chemerin-9 (149-157) acetate typically employs solid-phase peptide synthesis techniques. The process involves several key steps:
This method allows for precise control over the sequence and modifications of the peptide, resulting in high yields of pure Chemerin-9.
Chemerin-9 (149-157) acetate has a specific molecular structure characterized by its amino acid sequence: Ser-Lys-Gly-Leu-Gly-Tyr. This structure is crucial for its interaction with chemerin receptors. The molecular weight of Chemerin-9 is approximately 1,090 Da, and its chemical formula is C₆₁H₈₁N₁₅O₁₈S .
Chemerin-9 can participate in various biochemical reactions primarily involving receptor activation. Upon binding to Chemerin1 or Chemerin2 receptors, it triggers intracellular signaling cascades that lead to effects such as chemotaxis and inflammation modulation. These reactions typically involve:
The mechanism by which Chemerin-9 exerts its effects involves several steps:
Chemerin-9 exhibits several notable physical and chemical properties:
These properties are critical for its function in biological systems and potential therapeutic applications.
Chemerin-9 has several scientific applications:
Chemerin-9 (149-157), with the amino acid sequence Tyrosine-Phenylalanine-Proline-Glycine-Glutamine-Phenylalanine-Alanine-Phenylalanine-Serine (YFPGQFAFS), is a proteolytically cleaved nonapeptide derived from the carboxy-terminal region of full-length chemerin (retinoic acid receptor responder 2 protein) [3] [7]. Full-length chemerin is synthesized as a 163-amino-acid precursor (preprochemerin), which undergoes enzymatic processing to generate bioactive isoforms. Proteases such as elastase, cathepsins, and plasmin cleave prochemerin to release C-terminal fragments of varying lengths and bioactivities [1] [2]. Among these, Chemerin-9 (149-157) retains >90% of the agonist activity of full-length chemerin at the chemokine-like receptor 1 receptor, despite its significantly reduced molecular weight (1,063.16 Da) [3] [4].
Table 1: Key Proteolytic Isoforms of Human Chemerin
Isoform Name | Amino Acid Sequence | Receptor Affinity | Bioactivity |
---|---|---|---|
Chemerin-163 (prochemerin) | Full-length precursor | Low | Inactive |
Chemerin-157 (ChemS157) | C-terminal 137 residues | High | Full agonist at Chemokine-like receptor 1 and G protein-coupled receptor 1 |
Chemerin-9 (149-157) | YFPGQFAFS | High | Potent agonist (nanomolar efficacy) |
Chemerin-7 (149-155) | YFPGQFA | Undetectable | Inactive |
Data compiled from [1] [2] [3]
The bioactivity of chemerin fragments is critically dependent on their C-terminal structure. Removal of even a single residue (e.g., Ser157 or Phe156) abolishes receptor activation, as demonstrated by the inactivity of Chemerin-7 (149-155) [2]. Structural analyses indicate that the terminal phenylalanine-serine motif anchors the peptide within the extracellular binding pocket of target receptors [2].
Chemerin-9 (149-157) functions as a high-affinity endogenous agonist for two G protein-coupled receptors: chemokine-like receptor 1 (CMKLR1 or ChemR23) and G protein-coupled receptor 1 (GPR1). At chemokine-like receptor 1, it exhibits potent agonist activity with half-maximal effective concentration values of 1.9–7.1 nanomolar in calcium mobilization and arrestin recruitment assays [2] [4] [7]. For G protein-coupled receptor 1, it demonstrates similar affinity but triggers distinct downstream signaling characterized by robust arrestin3 recruitment and receptor internalization without significant G protein activation [2].
Table 2: Receptor-Specific Signaling Properties of Chemerin-9 (149-157)
Receptor | Signaling Pathways Activated | Biological Outcomes | Tissue Expression |
---|---|---|---|
Chemokine-like receptor 1 (chemokine-like receptor 1) | Gi/o-mediated cAMP inhibition; ERK1/2 phosphorylation; calcium mobilization; reactive oxygen species production | Chemotaxis of immune cells; adipocyte differentiation; glucose uptake; angiogenesis modulation | Adipose tissue, macrophages, dendritic cells, endothelium, hippocampus |
G protein-coupled receptor 1 (G protein-coupled receptor 1) | Arrestin3 recruitment; RhoA/ROCK activation; constitutive internalization | Ligand scavenging; glucose tolerance regulation; follicle development | Central nervous system, ovaries, testes, adipose tissue |
CC motif chemokine receptor-like 2 (CC motif chemokine receptor-like 2) | No detectable signaling | Chemerin chaperoning; presentation to signaling receptors | Lung, neutrophils, microglia |
Mechanistically, Chemerin-9 (149-157) binding induces conformational changes in chemokine-like receptor 1 that activate Gi proteins, leading to decreased intracellular cyclic adenosine monophosphate and phospholipase C activation. Subsequent inositol trisphosphate release elevates cytosolic calcium, while parallel pathways stimulate phosphoinositide 3-kinase and mitogen-activated protein kinase cascades [4] [7]. These events underpin its roles in immune cell migration, reactive oxygen species generation, and kinase phosphorylation observed in cardiac fibroblasts and macrophages [4] [8].
As a proteolytic derivative of chemerin, Chemerin-9 (149-157) epitomizes the functional duality of adipokines—molecules secreted by adipose tissue that regulate metabolic homeostasis and immune responses. Full-length chemerin and Chemerin-9 (149-157) circulate at elevated levels in obesity, metabolic syndrome, and type 2 diabetes mellitus, correlating positively with body mass index, visceral adiposity, insulin resistance, and hypertension [1] [5]. This establishes the peptide as a biomarker and mediator of metabolic dysfunction [5].
In immunology, Chemerin-9 (149-157) governs innate immune responses by directing chemotaxis of plasmacytoid dendritic cells, natural killer cells, and macrophages through chemokine-like receptor 1 activation [1] [6]. Its role resolves paradoxical inflammation: while inducing initial leukocyte recruitment, it also promotes resolution phases by enhancing phagocytic clearance (e.g., amyloid-beta in Alzheimer disease models) and suppressing nucleotide-binding oligomerization domain-like receptor family pyrin domain containing 3 inflammasome assembly [8]. Nutritional studies further contextualize its immunomodulation; omega-3 fatty acids competitively inhibit chemokine-like receptor 1, while vitamin A upregulates retinoic acid receptor responder 2 transcription, increasing chemerin production [5].
Therapeutically, Chemerin-9 (149-157) derivatives show promise in disease models:
These findings position Chemerin-9 (149-157) acetate as a versatile research tool for dissecting chemerin receptor signaling and developing receptor-targeted therapeutics.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0